(Z)-ethyl 4-(((5-chloropyridin-2-yl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate
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Description
Chemical Reactions Analysis
The chemical reactivity of a compound is determined by its functional groups. In this case, the ester, chloropyridinyl, and dihydronaphthofuranone groups could potentially undergo a variety of reactions. For example, the ester group could undergo hydrolysis or transesterification reactions, while the chloropyridinyl group could participate in nucleophilic substitution reactions .Scientific Research Applications
Renewable PET and Biobased Chemicals
Research on similar furan derivatives has demonstrated their potential in creating renewable PET (Polyethylene Terephthalate) alternatives. For instance, studies on the Diels–Alder and dehydrative aromatization reactions between ethylene and biomass-derived furans catalyzed by Lewis acid molecular sieves have highlighted pathways to biobased terephthalic acid precursors, indicating the role such compounds could play in the synthesis of renewable plastics and chemicals (Pacheco et al., 2015).
Synthesis of Heterocyclic Compounds
Another area of application is in the synthesis of heterocyclic compounds, which are crucial in pharmaceuticals, agrochemicals, and dyes. For example, the synthesis and reactions of naphtho[1,2:4,5]furo[3,2-b]pyridine and naphtho[1,2:4,5]furo[3,2-d]pyrimidine derivatives have been explored, showing how furan and naphtho derivatives can be used to create complex heterocyclic structures that could be foundational in drug discovery and development (Badr et al., 2007).
Antimicrobial and Antioxidant Activities
Compounds with furan rings have been studied for their antimicrobial and antioxidant activities. The synthesis and evaluation of novel naphtho[2,1-b]furo-5H-(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-ones for antimicrobial activity is an example of how structural modifications of furan derivatives can lead to potential therapeutic agents (Ravindra et al., 2008).
Organic Ligands and Metal Complexes
Research into furan-containing organic ligands and their transition metal complexes has shown potential applications in catalysis and material science. Studies have focused on the synthesis, characterization, and antimicrobial activity of such complexes, which could have implications for developing new materials with specific catalytic or functional properties (Patel, 2020).
Synthetic Methodologies and Chemical Transformations
The chemical transformations and synthetic methodologies involving furan derivatives are of significant interest. For example, the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones highlights the versatility of furan derivatives in creating complex molecules with potential pharmacological activity (Kandinska et al., 2006).
Properties
IUPAC Name |
ethyl 4-[(5-chloropyridin-2-yl)iminomethyl]-5-hydroxy-2-methylbenzo[g][1]benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O4/c1-3-28-22(27)18-12(2)29-21-15-7-5-4-6-14(15)20(26)16(19(18)21)11-25-17-9-8-13(23)10-24-17/h4-11,26H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBVZFLJOIGLHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C=NC4=NC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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